1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol is a complex siloxane compound characterized by a unique molecular structure that incorporates multiple isobutyl groups attached to a tricyclic siloxane framework. Its molecular formula is C28H66O12Si and it has a molecular weight of approximately 791.41 g/mol . The compound features a triol functional group, which indicates the presence of three hydroxyl (-OH) groups, enhancing its potential reactivity and interactions in various chemical environments.
The specific mechanism of action of Isobutyltrisilanol-POSS depends on the application. However, its potential functionalities include []:
Information on the specific hazards of Isobutyltrisilanol-POSS is scarce. However, some POSS molecules have been shown to exhibit []:
Due to its unique cage structure and functional hydroxyl groups, Isobutyltrisilanol-POSS can be incorporated into various materials to improve their properties. For instance, research suggests it can enhance the thermal stability and mechanical strength of polymers [1]. Additionally, its hydroxyl groups can facilitate bonding with other molecules, making it a valuable component in the development of nanocomposites [2].
The hydroxyl groups on Isobutyltrisilanol-POSS make it potentially useful for applications in biomedicine. Research suggests it can be used for drug delivery or as a component in biocompatible materials for implants [3, 4].
POSS molecules can be used as ligands or supports for catalysts, potentially improving their activity and selectivity. The organic groups and hydroxyl functionalities on Isobutyltrisilanol-POSS can be tailored to influence the catalytic properties [5].
The synthesis of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol typically involves:
This compound has potential applications in various fields:
Interaction studies involving 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol could focus on:
Several compounds share structural similarities with 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tricyclo[6.2.2.16,10]hexasiloxane | C24H54O10Si6 | Fewer isobutyl groups; simpler structure |
Octamethylcyclotetrasiloxane | C8H24O4Si4 | Lacks hydroxyl groups; used in cosmetics |
Hexamethylcyclotrisiloxane | C6H18O3Si3 | Smaller cyclic structure; used in polymer synthesis |
The uniqueness of 1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol lies in its complex tricyclic structure combined with multiple isobutyl substituents and triol functionality that enhances its reactivity and potential applications compared to simpler siloxanes.
The molecular formula C28H66O12Si7 accurately represents the complex composition of this heptasiloxane compound, with a molecular weight of 791.41 grams per mole [1] [3] [5]. The structure comprises seven silicon atoms forming the central framework, twelve oxygen atoms facilitating siloxane linkages, twenty-eight carbon atoms primarily from isobutyl substituents, and sixty-six hydrogen atoms [4] [6]. The Chemical Abstracts Service registry number 307531-92-6 uniquely identifies this compound in chemical databases [1] [4].
The SMILES notation CC(C)C[Si]1(O)O[Si]2(CC(C)C)OSi(CC(C)C)O[Si]3(CC(C)C)OSi(CC(C)C)OSi(O1)OSi(O2)O3 provides a detailed linear representation of the molecular connectivity [1] [3]. The corresponding InChI key APIBTMSFBUJAC-UHFFFAOYSA-N serves as a standardized molecular identifier for computational applications [1] [5].
The tricyclic framework designation [7.3.3.15,11] describes the unique cage-like architecture characterizing this heptasiloxane compound [2] [7]. This notation indicates the presence of three interconnected rings within the molecular structure, with the numerical sequence representing the number of atoms in each ring and the bridging connections [8]. The framework consists of an incomplete polyhedral oligomeric silsesquioxane cage structure, distinguishing it from fully condensed silsesquioxane systems [7] [9].
The silicon-oxygen backbone adopts a three-dimensional arrangement where each silicon atom is tetrahedrally coordinated [10] [11]. The typical silicon-oxygen bond lengths range from 1.64 to 1.67 Ångströms, consistent with established siloxane chemistry [12] [11] [13]. The silicon-oxygen-silicon bond angles average approximately 142.5 degrees, reflecting the flexible nature of siloxane linkages [12] [14].
Nuclear magnetic resonance spectroscopy reveals distinct silicon environments corresponding to the tricyclic framework [15] [16]. The 29Si nuclear magnetic resonance spectrum exhibits signals characteristic of both T-type silicon atoms (tri-substituted with one remaining silanol group) and Q-type silicon atoms (fully substituted with four siloxane bonds) [15] [17]. This spectroscopic evidence confirms the incomplete cage structure with reactive silanol functionalities [18].
Three silanol groups (-SiOH) are strategically positioned in endo configuration within the tricyclic framework [1] [2] [19]. These silanol functionalities represent the most reactive sites within the molecular structure, exhibiting characteristics typical of silicon-bound hydroxyl groups [20] [21]. The endo positioning refers to the inward orientation of these groups relative to the cage structure, influencing their accessibility and reactivity patterns [22] [23].
Silanol groups demonstrate enhanced acidity compared to corresponding carbon-based alcohols, with the predicted pKa value of 10.43±0.20 indicating moderate acidity under physiological conditions [4] [24] [20]. This acidity results from the electronegativity difference between silicon and oxygen, which stabilizes the conjugate base through inductive effects [20] [25].
The reactivity of silanol groups enables various chemical transformations including condensation reactions with other silanol groups or alkoxysilanes [21] [25]. These condensation reactions proceed via nucleophilic substitution mechanisms, forming stable siloxane bridges while eliminating water [12] [25]. The reaction kinetics depend significantly on pH conditions, with both acidic and basic catalysis facilitating different mechanistic pathways [25] [26].
Hydrogen bonding interactions play a crucial role in silanol group behavior [22] [23]. Intermolecular hydrogen bonding between silanol groups influences the compound's solid-state packing and solution behavior [10] [22]. Infrared spectroscopy reveals characteristic silanol stretching frequencies in the 3500-3750 cm⁻¹ region, confirming the presence of free and hydrogen-bonded hydroxyl groups [26].
Seven isobutyl substituents (-(CH2)CH(CH3)2) are covalently bonded to silicon atoms throughout the tricyclic framework [1] [27] [19]. These branched alkyl groups significantly influence the compound's physicochemical properties, including solubility, thermal behavior, and steric interactions [7] [14]. The isobutyl configuration provides steric bulk that affects molecular packing and reactivity patterns [14] [28].
The carbon-silicon bonds in isobutyl substituents exhibit enhanced stability compared to corresponding carbon-carbon bonds, with bond energies typically exceeding 300 kilojoules per mole [29]. This stability contributes to the overall thermal resistance of the compound [30] [29]. The branched nature of isobutyl groups creates steric hindrance that influences the accessibility of silanol groups and affects intermolecular interactions [14] [13].
Nuclear magnetic resonance spectroscopy provides detailed information about isobutyl group environments [19] [31]. The 1H nuclear magnetic resonance spectrum exhibits characteristic multiplets corresponding to methyl groups at approximately 0.97 parts per million and methylene groups at 0.61 parts per million [19]. The 13C nuclear magnetic resonance spectrum shows distinct signals for the branched carbon framework, confirming the isobutyl substitution pattern [19] [31].
The hydrophobic character of isobutyl substituents renders the compound insoluble in water while maintaining solubility in organic solvents such as tetrahydrofuran, toluene, and chloroform [27] [32]. This solubility profile facilitates processing and incorporation into polymer matrices for nanocomposite applications [7] [9].
The compound exhibits a melting point range of 139-143°C, indicating crystalline solid behavior at ambient temperatures [3] [4] [24]. The predicted boiling point of 560.9±33.0°C reflects the high molecular weight and extensive intermolecular interactions [4] [24]. The predicted density of 1.08±0.1 grams per cubic centimeter is consistent with typical organosilicon compounds [4] [24].
Thermogravimetric analysis reveals thermal stability characteristics typical of polyhedral oligomeric silsesquioxane compounds [30] [33]. Initial thermal degradation typically occurs above 200°C, with maximum degradation rates observed around 530°C [30] [34]. The thermal degradation mechanism involves silicon-oxygen bond cleavage and formation of cyclic siloxane oligomers [35] [30] [33].
Spectroscopic characterization provides comprehensive structural information [15] [16] [26]. Fourier transform infrared spectroscopy confirms the presence of silanol groups (3500-3750 cm⁻¹), alkyl C-H stretching (2950 cm⁻¹), and siloxane framework vibrations (1000-1200 cm⁻¹) [26] [19]. Mass spectrometry techniques enable molecular weight determination and fragmentation pattern analysis [36].
The compound demonstrates plasticizing effects when incorporated into polymer matrices, reducing glass transition temperatures and enhancing processability [7] [9]. These mechanical property modifications result from the flexible siloxane backbone and reduced intermolecular interactions between polymer chains [7] [32].
The stability of the tricyclic heptasiloxane framework depends on multiple factors including temperature, pH, and chemical environment [35] [29] [33]. Under ambient conditions, the compound exhibits excellent hydrolytic stability, particularly in neutral pH environments [25]. However, exposure to strongly acidic or basic conditions can catalyze siloxane bond hydrolysis [25] [26].
Thermal degradation mechanisms involve initial cleavage of silicon-oxygen bonds at elevated temperatures [35] [30] [29]. The degradation pathway typically proceeds through formation of cyclic siloxane oligomers (D3 to D6) and volatile decomposition products [33]. The activation energy for thermal degradation ranges from 200-300 kilojoules per mole, depending on specific environmental conditions [29] [34].
Oxidative stability under atmospheric conditions remains excellent due to the inherent resistance of siloxane bonds to oxidation [35] [33]. The isobutyl substituents provide additional protection against oxidative attack while maintaining thermal stability up to approximately 200°C in air [30] [33].
Photochemical stability is generally high, although prolonged exposure to ultraviolet radiation may induce gradual degradation of organic substituents [33]. The silicon-oxygen framework remains intact under most photochemical conditions, preserving the fundamental molecular architecture [35].
Hydrolysis kinetics under controlled conditions follow pseudo-first-order kinetics, with rate constants dependent on pH, temperature, and ionic strength [25]. The hydrolysis rate constants typically range from 0.01 to 22 × 10⁻⁴ per minute under various catalytic conditions [25]. Basic conditions generally accelerate hydrolysis through nucleophilic attack mechanisms, while acidic conditions promote protonation-assisted pathways [25] [26].
The compound's storage classification as a combustible solid (Class 11) reflects its organic content and thermal behavior [3] [5]. The WGK 3 rating indicates potential environmental impact considerations, requiring appropriate handling and disposal procedures [3] [24]. Commercial samples typically achieve 97% purity, with impurities primarily consisting of related siloxane oligomers and residual solvents [1] [27].